synthesis and characterization of 5-[2-(trifluoromethoxy)phenyl]-2H-tetrazole
synthesis and characterization of 5-[2-(trifluoromethoxy)phenyl]-2H-tetrazole
An In-Depth Technical Guide to the Synthesis and Characterization of 5-[2-(Trifluoromethoxy)phenyl]-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the , a molecule of interest in medicinal chemistry and materials science. The trifluoromethoxy substituent offers unique electronic properties, while the tetrazole ring serves as a metabolically stable isostere for a carboxylic acid group, making this compound a valuable scaffold for drug discovery and the development of novel functional materials.[1]
Synthetic Approach: [3+2] Cycloaddition
The most direct and widely employed method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[2] In the case of 5-[2-(trifluoromethoxy)phenyl]-2H-tetrazole, the key precursors are 2-(trifluoromethoxy)benzonitrile and an azide, typically sodium azide. This reaction is often catalyzed by a Lewis acid or a Brønsted acid to facilitate the cycloaddition.[3]
Reaction Mechanism
The generally accepted mechanism for the metal-catalyzed cycloaddition involves the coordination of either the azide or the nitrile to the metal center, which activates it towards the [3+2] cycloaddition.[3] The reaction proceeds through a coordinated intermediate, leading to the formation of the tetrazole ring. Subsequent protonation and workup yield the final product.
Caption: General reaction pathway for the synthesis of 5-[2-(trifluoromethoxy)phenyl]-2H-tetrazole.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of 5-[2-(trifluoromethoxy)phenyl]-2H-tetrazole. This protocol is based on established procedures for the synthesis of analogous 5-aryltetrazoles.[2][4]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 2-(Trifluoromethoxy)benzonitrile | 63968-85-4 | 187.12 | 10 |
| Sodium Azide (NaN₃) | 26628-22-8 | 65.01 | 15 |
| Zinc Chloride (ZnCl₂) (anhydrous) | 7646-85-7 | 136.30 | 5 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL |
| Hydrochloric Acid (HCl), 2M | 7647-01-0 | 36.46 | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed |
| Deionized Water | 7732-18-5 | 18.02 | As needed |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(trifluoromethoxy)benzonitrile (1.87 g, 10 mmol), sodium azide (0.975 g, 15 mmol), and anhydrous zinc chloride (0.68 g, 5 mmol).
-
Solvent Addition: To the flask, add 50 mL of N,N-dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly add 100 mL of deionized water.
-
Acidification: Acidify the aqueous mixture to pH 2-3 with 2M hydrochloric acid. This will protonate the tetrazolate salt and precipitate the product.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-[2-(trifluoromethoxy)phenyl]-2H-tetrazole.
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Characterization
The structure and purity of the synthesized 5-[2-(trifluoromethoxy)phenyl]-2H-tetrazole can be confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms in the phenyl ring, the trifluoromethoxy group, and the tetrazole ring.[5][6]
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the -OCF₃ group.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching of the tetrazole ring (broad, ~3000-3400 cm⁻¹)
-
C=N and N=N stretching vibrations of the tetrazole ring (~1400-1600 cm⁻¹)
-
C-O and C-F stretching vibrations of the trifluoromethoxy group.[7]
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The expected molecular ion peak in the mass spectrum would correspond to the molecular formula C₈H₅F₃N₄O.[8]
Safety Precautions
The synthesis of 5-[2-(trifluoromethoxy)phenyl]-2H-tetrazole involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Sodium Azide (NaN₃): Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It reacts with acids to form highly toxic and explosive hydrazoic acid (HN₃). All manipulations involving sodium azide should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.
-
Hydrazoic Acid (HN₃): The in situ generation of hydrazoic acid requires careful control of the reaction conditions. Avoid the use of metal spatulas or equipment that can form heavy metal azides, which are shock-sensitive explosives.
-
General Precautions: The reaction should be conducted behind a safety shield. Ensure that all glassware is properly secured. Have an appropriate quenching agent readily available in case of an emergency.
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(No Title)
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Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.
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A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview.
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Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate.
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CN105481786A - Synthetic method for 5-phenyltetrazole.
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5-(Fluorodinitromethyl)-2H-tetrazole and its tetrazolates – Preparation and Characterization of New High Energy Compounds.
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Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid.
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Tetrahedron template.
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2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. [semanticscholar.org]([Link]
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Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.
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The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe...
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Safe Generation and Synthetic Utilization of Hydrazoic Acid in a Continuous Flow Reactor.
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1 - Supporting Information.
-
[3 + 2] Cycloaddition reactions of benzonitrile with sodium azide in the presence of reused cuttlebone.
-
1H-tetrazole, 5-[[2-nitro-4-(1H-tetrazol-1-yl)phenyl]thio]-1-phenyl-.
-
2-(trifluorometoxi)benzonitrilo.
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Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry.
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1H-NMR data of the tetrazole compounds.
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Safe Handling of Azides.
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2-(Trifluoromethyl)benzonitrile.
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2-(Trifluoromethyl)benzonitrile, 97% 5 g.
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How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry.
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Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.
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X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism.
-
2-(Trifluoromethoxy)benzonitrile.
-
OSHA Method ID-211: Sodium Azide and Hydrazoic Acid in Workplace.
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Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
-
Safe Handling of Sodium Azide (SAZ).
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